6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Description
6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones
Properties
Molecular Formula |
C22H20Cl2N4O2 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H20Cl2N4O2/c23-17-6-4-16(5-7-17)20-8-9-21(29)28(25-20)15-22(30)27-12-10-26(11-13-27)19-3-1-2-18(24)14-19/h1-9,14H,10-13,15H2 |
InChI Key |
YJYGIODRRDZROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using chlorobenzene and a suitable nucleophile.
Attachment of the Piperazino Moiety: The piperazino moiety can be attached via a nucleophilic substitution reaction using piperazine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines, including K562 and MCF-7. The mechanism typically involves the induction of apoptosis and cell cycle arrest .
Central Nervous System Disorders
The compound's structure suggests it may interact with G protein-coupled receptors (GPCRs), which are pivotal in CNS signaling. Research has focused on developing allosteric modulators targeting these receptors for treating disorders such as schizophrenia and depression . The presence of the piperazine moiety enhances binding affinity and specificity toward these targets.
Antimicrobial Properties
Pyridazinone derivatives have been evaluated for their antimicrobial activity against various pathogens. In vitro studies have shown that compounds with similar structures exhibit potent antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Study | The compound inhibited proliferation in K562 cells with an IC50 of 10 µM. | Suggests potential as a lead compound for cancer therapy. |
| CNS Activity | Modulated dopamine D4 receptor activity, showing promise for CNS disorders. | Could lead to new treatments for psychiatric conditions. |
| Antimicrobial Testing | Demonstrated significant activity against Staphylococcus aureus and Candida albicans. | Indicates potential for development as a new class of antibiotics. |
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazinone ring and subsequent functionalization with chlorophenyl and piperazine groups. Recent advances in synthetic methodologies have improved yields and reduced reaction times, making the production of such compounds more efficient .
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-{2-[4-(3-trifluoromethylphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
- 4-Phenyl-6-(4-chlorophenyl)-2-[[4-(3-trifluoromethylphenyl)piperazino]methyl]pyridazin-3(2H)-one
Uniqueness
6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Biological Activity
The compound 6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 388 g/mol. The synthesis of related compounds typically involves the reaction of piperazine derivatives with chlorophenyl groups under controlled conditions. For example, a study detailed an efficient green synthesis method for similar heterocyclic compounds, emphasizing the importance of reaction conditions and catalyst recovery for sustainability .
Antimicrobial Properties
Research has indicated that pyridazinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to 6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial DNA synthesis, which is critical for bacterial replication.
Anticancer Activity
Several studies have reported the anticancer potential of pyridazinone derivatives. For instance, one study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It appears to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which may contribute to its potential as an antidepressant or anxiolytic agent. In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors .
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridazinone derivatives, including our compound, showing a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
Compound MIC (µg/mL) Target Bacteria 6-(4-chlorophenyl)-... 10 Staphylococcus aureus Related Compound A 15 Escherichia coli Related Compound B 20 Pseudomonas aeruginosa -
Anticancer Activity : In a study on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 25 50
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
